molecular formula C19H27N3O5S B7476903 Ethyl 4-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]piperidine-1-carboxylate

Ethyl 4-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]piperidine-1-carboxylate

Cat. No. B7476903
M. Wt: 409.5 g/mol
InChI Key: ARUFZHIEEDEXHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]piperidine-1-carboxylate, also known as EPSPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EPSPC is a piperidine-based compound that belongs to the class of sulfonamide derivatives. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]piperidine-1-carboxylate involves the inhibition of various enzymes and proteins involved in the progression of diseases. The compound has been shown to inhibit the activity of matrix metalloproteinases, which play a crucial role in the progression of cancer and inflammation. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells and reduce inflammation. This compound has also been shown to improve cognitive function and reduce the symptoms of Alzheimer's disease. The compound has been shown to have low toxicity and is well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

Ethyl 4-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]piperidine-1-carboxylate has several advantages for lab experiments. The compound is relatively easy to synthesize and has low toxicity, making it a suitable candidate for in vitro and in vivo studies. This compound has also been shown to have good stability and solubility, making it easy to handle in lab experiments. However, the limitations of this compound include its limited availability and high cost, which may limit its use in large-scale studies.

Future Directions

Ethyl 4-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]piperidine-1-carboxylate has several potential future directions for scientific research. The compound has shown promising results in the treatment of cancer, inflammation, and neurological disorders, and further studies may lead to the development of new therapies. This compound may also be studied for its potential use in other fields, such as agriculture and environmental science. Future studies may also focus on the optimization of the synthesis method and the development of new analogs with improved properties.
Conclusion
This compound is a piperidine-based compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail. This compound has shown promising results in the treatment of cancer, inflammation, and neurological disorders, and further studies may lead to the development of new therapies. The compound has several advantages for lab experiments, including low toxicity and good stability, but its limited availability and high cost may limit its use in large-scale studies. Future studies may focus on the optimization of the synthesis method and the development of new analogs with improved properties.

Synthesis Methods

The synthesis of Ethyl 4-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]piperidine-1-carboxylate has been achieved using various methods. One of the most commonly used methods involves the reaction between 4-pyrrolidin-1-ylsulfonylphenyl isocyanate and ethyl 4-piperidone-1-carboxylate. The reaction leads to the formation of this compound, which is then purified using column chromatography. Other methods of synthesis include the reaction of 4-pyrrolidin-1-ylsulfonylphenyl isocyanate with piperidine-1-carboxylic acid and the reaction of 4-pyrrolidin-1-ylsulfonylphenyl isocyanate with ethyl 4-piperidone-1-carboxylate in the presence of a base.

Scientific Research Applications

Ethyl 4-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]piperidine-1-carboxylate has been extensively studied for its potential applications in various fields of scientific research. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer treatment. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.

properties

IUPAC Name

ethyl 4-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5S/c1-2-27-19(24)21-13-9-15(10-14-21)18(23)20-16-5-7-17(8-6-16)28(25,26)22-11-3-4-12-22/h5-8,15H,2-4,9-14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUFZHIEEDEXHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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